4-cyclobutylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutylpiperidine-4-carbonitrile is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a cyclobutyl group attached to the piperidine ring and a nitrile group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-cyclobutylpiperidine-4-carbonitrile can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Cyclobutylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Scientific Research Applications
4-Cyclobutylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclobutylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Cyclobutylpiperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:
4-Cyanopiperidine: Similar in structure but lacks the cyclobutyl group.
4-Methylpiperidine-4-carbonitrile: Contains a methyl group instead of a cyclobutyl group.
4-Phenylpiperidine-4-carbonitrile: Contains a phenyl group instead of a cyclobutyl group.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence of different substituents .
Properties
CAS No. |
1864955-32-7 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-cyclobutylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C10H16N2/c11-8-10(9-2-1-3-9)4-6-12-7-5-10/h9,12H,1-7H2 |
InChI Key |
DVDHGIXTISMRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCNCC2)C#N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.